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Compound of Interest
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Cat. No.: B12389163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ARUK2001607 has been identified as a potent and selective inhibitor of the gamma isoform of

phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kγ), also known as PIP4K2C. This document

provides a comprehensive technical overview of the target identification, characterization, and

associated signaling pathways of ARUK2001607, intended for researchers and professionals

in the field of drug discovery and development.

Target Identification and Quantitative Analysis
ARUK2001607 was discovered through a virtual screening process and has been

characterized as a high-affinity inhibitor of PI5P4Kγ.[1] Its inhibitory activity and selectivity have

been quantified through various biochemical and cellular assays.

Biochemical Potency and Affinity
The potency of ARUK2001607 against PI5P4Kγ has been determined using the ADP-Glo™

kinase assay, a luminescence-based method that measures the amount of ADP produced

during a kinase reaction. The affinity of the compound for its target has been confirmed through

a lipid kinase binding assay.
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Metric Value Assay Target

IC₅₀ 79.4 nM ADP-Glo™ Assay
Activated PI5P4Kγ+

variant

Kd 7.1 nM
Lipid Kinase Binding

Assay
Wild-Type PI5P4Kγ

Data sourced from the Chemical Probes Portal.[2]

Cellular Target Engagement
The ability of ARUK2001607 to engage its target within a cellular context was confirmed using

a thermal stabilization assay, which measures the shift in the melting temperature of the target

protein upon ligand binding.

Metric Value Assay

IC₅₀ ~250 nM
Thermal Stabilization Assay (in

cells)

Data sourced from the Chemical Probes Portal.[2]

Selectivity Profile
The selectivity of ARUK2001607 is a critical aspect of its profile as a chemical probe. It

demonstrates high selectivity for PI5P4Kγ over the other isoforms, PI5P4Kα and PI5P4Kβ, as

well as a broad panel of other kinases.
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Kinase Target Inhibition/Binding Assay

PI5P4Kα IC₅₀ > 39 µM Enzyme Assay

PI5P4Kβ
High selectivity (specific value

not provided)
Enzyme Assay

140 Kinase Panel
Minimal off-target effects at 10

µM
Kinase Panel Screen

PIP5K1C Kd = 230 nM Lipid Kinase Binding Assay

Data sourced from the Chemical Probes Portal.[2]

A Cerep safety panel screen also revealed a clean profile, with the only notable off-target

activity being a 59% inhibition of dopamine uptake at 10 µM.[2]

Signaling Pathways Involving PI5P4Kγ
PI5P4Kγ is a key enzyme in phosphoinositide signaling, catalyzing the conversion of

phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1]

This lipid kinase is implicated in several important cellular signaling pathways.

PI5P4Kγ Signaling Network
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Upstream Regulation
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Caption: PI5P4Kγ signaling network and its modulation by ARUK2001607.

Recent studies have shown that PI5P4K activity is connected to the Hippo signaling pathway, a

critical regulator of organ size and tumorigenesis.[3] Specifically, the core Hippo pathway

kinases MST1 and MST2 have been found to inhibit PI5P4K activity.[3] Furthermore, PI5P4Kγ

has been reported to be a substrate of mTORC1 and, in a feedback loop, negatively regulates

mTORC1 activity, particularly under starvation conditions.[4] It also positively influences the

Notch signaling pathway by promoting the recycling of the Notch receptor.[4][5]
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are the protocols for the key assays used in the characterization of ARUK2001607.

ADP-Glo™ Kinase Assay (for Biochemical Potency)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase

reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any

remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a

luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial

ADP concentration.

Protocol:

Kinase Reaction:

Prepare a reaction mixture containing the kinase (PI5P4Kγ), the substrate (PI5P), ATP,

and the test compound (ARUK2001607) in a suitable kinase buffer.

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined

period (e.g., 60 minutes).

ATP Depletion:

Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction

and deplete the unconsumed ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection:

Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and

luciferin.
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Incubate at room temperature for 30-60 minutes to allow the luminescent signal to

develop.

Data Acquisition:

Measure the luminescence using a plate-reading luminometer.

The amount of ADP produced is determined by comparing the luminescence to a standard

curve.

Experimental Workflow for ADP-Glo™ Assay
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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
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Thermal Shift Assay (for Cellular Target Engagement)
This assay assesses the binding of a ligand to its target protein in cells by measuring changes

in the protein's thermal stability.

Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature

(Tm). This change in Tm is detected by heating the cells and then separating soluble (unfolded)

from insoluble (aggregated) protein.

Protocol:

Cell Treatment:

Culture cells expressing the target protein (PI5P4Kγ).

Treat the cells with various concentrations of the test compound (ARUK2001607) or a

vehicle control.

Thermal Challenge:

Heat the cell lysates to a range of temperatures to induce thermal denaturation.

Separation of Soluble and Aggregated Protein:

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

Quantification of Soluble Protein:

Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and

Western blotting using a specific antibody against PI5P4Kγ.

Data Analysis:

Plot the amount of soluble protein as a function of temperature to generate a melting

curve.

The Tm is the temperature at which 50% of the protein is denatured. The shift in Tm in the

presence of the compound indicates target engagement.
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Logical Relationship of Target Engagement Assays
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Caption: Relationship between assays used to validate ARUK2001607 target engagement.

Conclusion
ARUK2001607 is a valuable research tool for investigating the biological functions of PI5P4Kγ.

Its high potency and selectivity, confirmed through rigorous biochemical and cellular assays,

make it a suitable probe for dissecting the roles of PI5P4Kγ in various signaling pathways,

including those involving mTORC1 and Notch. The detailed protocols provided herein should

enable researchers to effectively utilize ARUK2001607 in their studies and contribute to a

deeper understanding of phosphoinositide signaling in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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